molecular formula C17H13BrClF3N2O2S B5119532 3-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-ethoxybenzamide

3-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-ethoxybenzamide

Cat. No.: B5119532
M. Wt: 481.7 g/mol
InChI Key: MYIJMUGVMRMUOF-UHFFFAOYSA-N
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Description

3-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound with a unique structure that includes bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of halogen groups or the reduction of the carbamothioyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromine and chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary but often involve elevated temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the carbamothioyl group can influence its binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClF3N2O2S/c1-2-26-14-6-3-9(7-11(14)18)15(25)24-16(27)23-13-8-10(17(20,21)22)4-5-12(13)19/h3-8H,2H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIJMUGVMRMUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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